[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
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Overview
Description
[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: is a complex organic compound that features both imidazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates, followed by their coupling under specific conditions. For instance, the imidazole moiety can be synthesized through the condensation of glyoxal and ammonia, while the indole part can be prepared via Fischer indole synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(Imidazol-1-yl)phenol]: Known for its estrogenic activity and used in various biochemical assays.
[4-(1H-Imidazol-1-yl)phenyl]methanamine: Studied for its potential antimicrobial properties.
Uniqueness
[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: stands out due to its combined imidazole and indole structures, which provide a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-12-18-4-2-3-5-19(18)23(15)20(24)17-8-6-16(7-9-17)13-22-11-10-21-14-22/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCJNOWQQUQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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